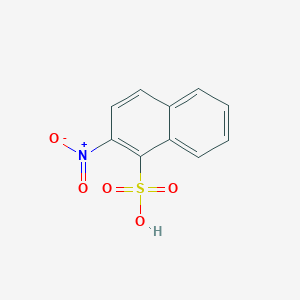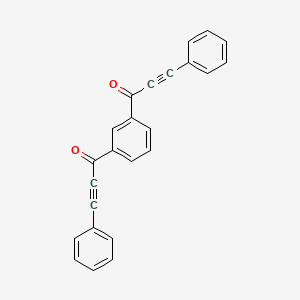
1,1'-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is an organic compound with the molecular formula C24H16O2 It is a bis-chalcone derivative, characterized by the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the triple bonds into single or double bonds, leading to the formation of saturated or partially saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, such as dopamine beta-hydroxylase. The compound binds to the active site of the enzyme, leading to its inactivation and subsequent loss of enzyme activity . This interaction can be influenced by the presence of substrates or competitive inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-en-1-one): A similar bis-chalcone derivative with a double bond instead of a triple bond.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-amine): A derivative with an amine group instead of a ketone group.
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-ol): A derivative with a hydroxyl group instead of a ketone group
Uniqueness
1,1’-(1,3-Phenylene)bis(3-phenylprop-2-yn-1-one) is unique due to its specific structural features, including the presence of two phenylprop-2-yn-1-one groups attached to a 1,3-phenylene core. This structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
41304-89-6 |
|---|---|
Molekularformel |
C24H14O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-phenyl-1-[3-(3-phenylprop-2-ynoyl)phenyl]prop-2-yn-1-one |
InChI |
InChI=1S/C24H14O2/c25-23(16-14-19-8-3-1-4-9-19)21-12-7-13-22(18-21)24(26)17-15-20-10-5-2-6-11-20/h1-13,18H |
InChI-Schlüssel |
ZPKYJPWUKXYQHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)C(=O)C#CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


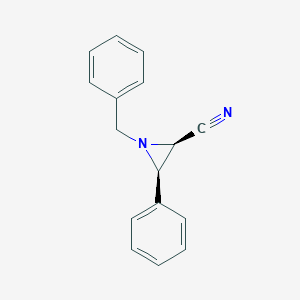
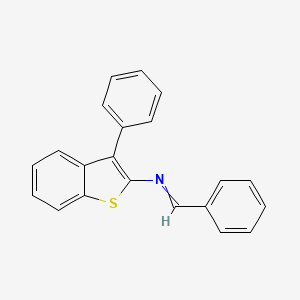
![2,4,6-Trichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine](/img/structure/B14663192.png)
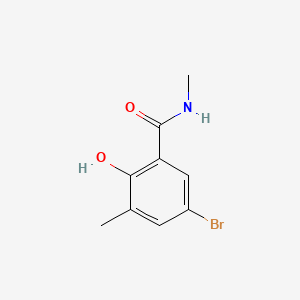
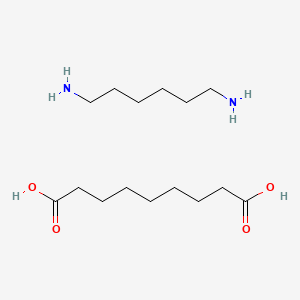
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
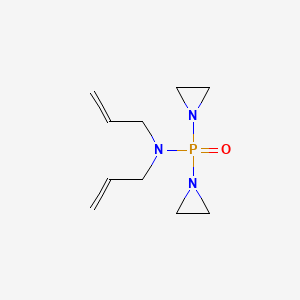
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

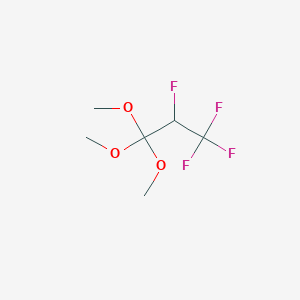


![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
